2-(Benzo[b]thiophen-2-yl)ethanamine
Overview
Description
2-(Benzo[b]thiophen-2-yl)ethanamine is an aromatic amine that features a benzothiophene core. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. These compounds are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science .
Mechanism of Action
Target of Action
It is known that benzothiophene derivatives have been used as anti-parasitic, antibacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
It is known to undergo microwave-induced condensation with iminodiacetic acid to form corresponding piperazine-2,6-dione derivatives . This reaction could potentially influence its interaction with biological targets.
Pharmacokinetics
It is known that the compound has a density of 1087 g/mL at 25 °C (lit), a boiling point of 200-201 °C/750 mmHg (lit), and is soluble in DMSO and methanol . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
aureus and potential antifungal activity . Additionally, some benzothiophene derivatives have shown high antioxidant capacities .
Action Environment
It is known that the compound is air sensitive and should be kept in a dark place, sealed in dry, room temperature conditions . These factors could potentially influence the compound’s action and stability.
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of M(II) complexes, which have shown considerable anti-urease and leishmanicidal potential .
Cellular Effects
Its derivatives have shown significant inhibitory effects on urease, with IC50 values in the range of 3.50–8.05 μM .
Molecular Mechanism
It is known to undergo microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .
Temporal Effects in Laboratory Settings
It has been used in Sonogashira coupling reactions with different iodoaryl compounds.
Metabolic Pathways
Its derivatives have been used in the synthesis of M(II) complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[b]thiophen-2-yl)ethanamine typically involves coupling reactions and electrophilic cyclization reactions. One common method is the palladium-catalyzed Sonogashira coupling reaction, which involves the coupling of 2-halothiophenol with phenylacetylene, followed by cyclization . Another approach involves the condensation of 2-iodothiophenol with phenylacetylene under palladium catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[b]thiophen-2-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
2-(Benzo[b]thiophen-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)ethanamine: Another aromatic amine with similar structural features.
3-Ethynyl-2-(thiophen-2-yl)benzo[b]thiophene: A benzothiophene derivative with an ethynyl group.
Uniqueness
2-(Benzo[b]thiophen-2-yl)ethanamine is unique due to its specific benzothiophene core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-benzothiophen-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXDPBZCQSWJEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126312-03-6 | |
Record name | 2-(1-benzothiophen-2-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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